molecular formula C8H11ClN2O2 B13548949 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B13548949
M. Wt: 202.64 g/mol
InChI Key: LHZMXPRWNCTGKA-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structure, which combines an imidazole ring fused to a pyridine ring, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carboxylic acid group is then introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h3,5-6H,1-2,4H2,(H,11,12);1H

InChI Key

LHZMXPRWNCTGKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=CN2C1)C(=O)O.Cl

Origin of Product

United States

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